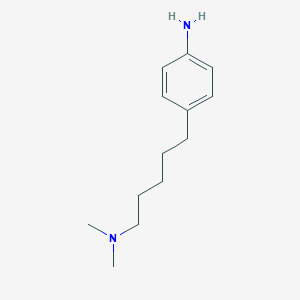
4-(5-(Dimethylamino)pentyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(Dimethylamino)pentyl)aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an aniline group and a dimethylamino group attached to a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Dimethylamino)pentyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with 5-(dimethylamino)pentylamine under reducing conditions. The nitro group is first reduced to an amine, followed by the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration of aniline, followed by reduction and subsequent alkylation with 5-(dimethylamino)pentylamine. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Dimethylamino)pentyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(5-(Dimethylamino)pentyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of dyes and pigments.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-(Dimethylamino)pentyl)aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The aromatic ring allows for π-π interactions, further stabilizing the compound’s binding to proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)aniline: Lacks the pentyl chain, making it less hydrophobic.
N,N-Dimethylaniline: Similar structure but without the additional amine group.
4-(Dimethylamino)benzaldehyde: Contains an aldehyde group instead of an amine.
Uniqueness
4-(5-(Dimethylamino)pentyl)aniline is unique due to the presence of both the dimethylamino group and the pentyl chain, which confer distinct chemical and physical properties. These structural features enhance its solubility, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
4-[5-(dimethylamino)pentyl]aniline |
InChI |
InChI=1S/C13H22N2/c1-15(2)11-5-3-4-6-12-7-9-13(14)10-8-12/h7-10H,3-6,11,14H2,1-2H3 |
InChI Key |
YQAUSPVSRCDZCS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















